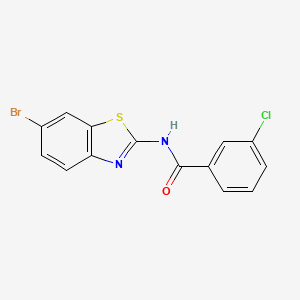

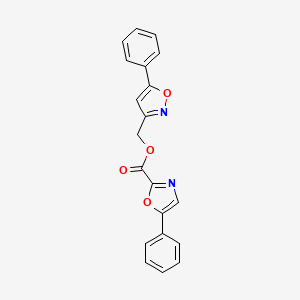

N-(6-bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-bromo-1,3-benzothiazol-2-yl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide” is a compound with the molecular formula C19H12BrN3O3S . Another related compound is “(6-bromo-1,3-benzothiazol-2-yl)methanol” with the molecular formula C8H6BrNOS .

Synthesis Analysis

While the specific synthesis process for “N-(6-bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide” is not available, a related compound, “N2,N4-bis(6-bromo-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine” has been synthesized by reaction between cyanuric chloride and benzothiazole .Scientific Research Applications

Antimicrobial Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide derivatives have been studied for their potential as antimicrobial agents. The structure of these compounds allows for interaction with bacterial enzymes, potentially inhibiting their function and leading to antibacterial effects. Research has shown that certain derivatives can be effective against a range of Gram-positive and Gram-negative bacteria .

Anticancer Properties

Compounds with the benzothiazol moiety have been of interest in the development of new anticancer drugs. The electron-rich sulfur and nitrogen in the benzothiazole ring can interact with cancer cell DNA, disrupting cell function and leading to apoptosis .

Enzyme Inhibition

The benzothiazole derivatives are known to act as enzyme inhibitors, targeting various enzymes that are crucial for the survival of pathogens or cancer cells. By inhibiting these enzymes, the compounds can exert therapeutic effects in treating diseases where such enzymes play a role .

Biological Potent Agents

The compound’s ability to fuse with other pharmacologically active moieties makes it a candidate for creating biological potent agents. These agents can be designed to target specific receptors or enzymes within the body, leading to desired therapeutic outcomes .

Chemical Synthesis

N-(6-bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide serves as a building block in chemical synthesis, particularly in the construction of complex molecules with potential pharmacological activities. Its reactive sites allow for various chemical transformations, leading to a wide array of derivatives with diverse biological activities .

Pharmacological Significance

The structural features of this compound make it significant in pharmacology, especially in the synthesis of derivatives that exhibit a wide range of biological activities. These activities include anti-inflammatory, analgesic, antifungal, antiviral, and antidiabetic properties, among others .

Drug Development

Due to its versatile chemical structure, N-(6-bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide is used in drug development, particularly in the discovery of new therapeutic agents. Its ability to be modified allows for the optimization of drug properties such as potency, selectivity, and pharmacokinetics .

Research Tool

In scientific research, this compound can be used as a tool to study biological processes and disease mechanisms. It can help in understanding the role of specific enzymes or receptors in diseases, thereby contributing to the development of targeted therapies .

Safety and Hazards

properties

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2OS/c15-9-4-5-11-12(7-9)20-14(17-11)18-13(19)8-2-1-3-10(16)6-8/h1-7H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFGGILLLTVMTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2-Ethoxyethyl)amino]methyl}phenol](/img/structure/B2953665.png)

![3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid](/img/structure/B2953670.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2953672.png)

![1-[(6-Chloropyridin-3-yl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2953673.png)

![ethyl 2-{[3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate](/img/structure/B2953676.png)

![(Z)-methyl 2-(4-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2953682.png)

![Ethyl 4-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2953683.png)

![2-[[1-(1-Propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2953684.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-6-(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2953686.png)

![8-{4-[(3,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-propyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2953687.png)